molecular formula C21H12N7O3Re- B12424832 Endoplasmic reticulum dye 1

Endoplasmic reticulum dye 1

Cat. No.: B12424832
M. Wt: 596.6 g/mol
InChI Key: GGYCJXCZGIQNIL-UHFFFAOYSA-N
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Description

Significance of Endoplasmic Reticulum in Eukaryotic Cell Biology Research

The endoplasmic reticulum (ER) is a vast and dynamic network of interconnected membranous sacs and tubules, called cisternae, found within the cytoplasm of eukaryotic cells. rsc.orgoup.com It forms a continuous sheet with the outer nuclear membrane and is a fundamental organelle involved in a multitude of critical cellular processes. rsc.orgoup.com In many animal cells, the ER constitutes more than half of the total membrane content. mdpi.com Its significance in cell biology research stems from its central role in protein and lipid biosynthesis, calcium homeostasis, and cellular signaling. researchgate.netacs.org

The ER is broadly divided into two distinct, yet continuous, domains: the rough endoplasmic reticulum (RER) and the smooth endoplasmic reticulum (SER). acs.orgtermedia.pl The RER is characterized by the presence of ribosomes on its cytosolic surface, making it the primary site for the synthesis, folding, and modification of secretory, lysosomal, and membrane-bound proteins. oup.comacs.orgtermedia.pl As proteins are synthesized, they enter the ER lumen where they undergo crucial processes such as folding into their correct three-dimensional structures, assembly of multi-subunit proteins, and N-linked glycosylation. rsc.orgruixibiotech.comnih.gov The ER contains a host of molecular chaperones, like BiP, and enzymes that facilitate these processes, ensuring a stringent quality control system where only correctly folded proteins are transported to the Golgi apparatus for further processing and distribution. rsc.orgnih.govpnas.org

The SER, lacking ribosomes, is the main site for the synthesis of various lipids, including essential membrane components like phospholipids (B1166683) and cholesterol, as well as steroid hormones. rsc.orgoup.comtermedia.plnih.gov It also plays a vital role in carbohydrate metabolism and the detoxification of drugs and poisons, a function particularly prominent in liver cells. rsc.orgbiologists.com

Furthermore, the ER acts as the cell's primary intracellular calcium (Ca²⁺) store. researchgate.netbiologists.comfrontiersin.org The SER contains specialized pumps that sequester Ca²⁺ ions from the cytosol, maintaining a steep concentration gradient. biologists.comnih.govrndsystems.com The regulated release of these ions from the ER into the cytosol is a critical signaling mechanism that governs a vast array of cellular activities, including muscle contraction, gene expression, and neurotransmission. rndsystems.comtocris.com Disruption of ER functions, such as protein folding or calcium regulation, leads to a state known as ER stress. This triggers a complex signaling network called the Unfolded Protein Response (UPR), which aims to restore homeostasis but can initiate programmed cell death if the stress is prolonged or severe. chemsrc.comglpbio.comnih.gov The central role of the ER in these fundamental processes makes it a key focus of research for understanding normal cell function and the pathology of numerous diseases. tocris.compnas.orgnih.gov

Evolution of Endoplasmic Reticulum Visualization Techniques in Live Cell Studies

The study of the endoplasmic reticulum's intricate and dynamic structure began with early observations in the late 19th century, when cytologists noted a basophilic cytoplasmic component they termed "ergastoplasm". termedia.pl However, the true, detailed morphology of this "little net" within the cytoplasm was only revealed with the advent of electron microscopy in 1945 by Keith R. Porter, Albert Claude, and Ernest F. Fullam. rsc.orgresearchgate.net Electron microscopy provided high-resolution, yet static, images of the ER's network of tubules and flattened sacs, distinguishing between the ribosome-studded rough ER and the smooth ER. medchemexpress.com

A significant leap towards understanding the ER as a dynamic entity in living cells came with the development of fluorescence microscopy. Early methods involved using lipophilic carbocyanine dyes, such as 3,3'-Dihexyloxacarbocyanine iodide (DiOC₆(3)), which could stain the ER membrane system. glpbio.comfunakoshi.co.jp However, these dyes often lacked high specificity, staining other organelles like mitochondria as well. funakoshi.co.jp Another approach utilized immunofluorescence, where antibodies against resident ER proteins, such as endoplasmin or protein disulfide isomerase (PDI), were used to visualize the organelle, though this technique was primarily suited for fixed and permeabilized cells.

The revolution in live-cell imaging of the ER began with the harnessing of fluorescent proteins (FPs). By genetically fusing FPs, like Green Fluorescent Protein (GFP), to resident ER proteins or by adding specific ER-targeting and retention signals (e.g., KDEL), researchers could create highly specific and genetically encoded markers. This allowed for the long-term visualization of ER structure, dynamics, and its interactions with other organelles in living cells with minimal perturbation. Advanced microscopy techniques, such as confocal laser scanning microscopy (CLSM) and super-resolution microscopy, combined with these FP reporters, have provided unprecedented spatial and temporal resolution of the ER's complex and ever-changing architecture. These tools have been instrumental in studying processes like ER-to-Golgi transport, ER inheritance during mitosis, and contacts between the ER and mitochondria. nih.gov

Properties

Molecular Formula

C21H12N7O3Re-

Molecular Weight

596.6 g/mol

IUPAC Name

carbon monoxide;1,10-phenanthroline;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyridine

InChI

InChI=1S/C12H8N2.C6H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-4-2-5(1)6-8-10-11-9-6;3*1-2;/h1-8H;1-4H;;;;/q;-1;;;;

InChI Key

GGYCJXCZGIQNIL-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CN=CC=C1C2=N[N-]N=N2.[Re]

Origin of Product

United States

Characterization and Functional Mechanisms of Endoplasmic Reticulum Targeting Fluorescent Dyes in Research Contexts

Categories of Endoplasmic Reticulum-Specific Fluorescent Dyes for Research

A diverse array of fluorescent probes has been developed to illuminate the intricate network of the ER. These dyes can be broadly categorized based on their chemical nature and targeting mechanisms, offering researchers a selection of tools tailored to specific experimental needs.

General Endoplasmic Reticulum Membrane Stains

This category includes probes that label the ER membrane primarily through non-covalent interactions.

ER-Tracker™ Series: These commercially available dyes are widely used for their high selectivity for the ER in live cells. thermofisher.commedchemexpress.com The series includes ER-Tracker™ Blue-White DPX, ER-Tracker™ Green (BODIPY FL glibenclamide), and ER-Tracker™ Red (BODIPY TR glibenclamide). thermofisher.commedchemexpress.com These probes are cell-permeant and their staining patterns are often retained even after formaldehyde (B43269) fixation, albeit with reduced intensity. thermofisher.com The targeting mechanism of the green and red variants involves the glibenclamide moiety, which binds to sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels that are abundant on the ER membrane. thermofisher.comthermofisher.comlumiprobe.com However, it's important to note that the pharmacological activity of glibenclamide could potentially influence ER function. thermofisher.comlumiprobe.com ER-Tracker™ Blue-White DPX, a member of the Dapoxyl dye family, exhibits fluorescence that is sensitive to the polarity of its environment. thermofisher.com

DiOC6(3) (3,3'-Dihexyloxacarbocyanine iodide): This green fluorescent carbocyanine dye is a classic probe used for staining the ER in both live and fixed cells. nih.govbiotium.comwikipedia.org It is a lipophilic cation that permeates the plasma membrane. mterasaki.usnih.gov At higher concentrations, DiOC6(3) effectively stains the ER, while at lower concentrations, it tends to accumulate in mitochondria due to their high membrane potential. mterasaki.usinterchim.fr This concentration-dependent dual staining characteristic necessitates careful optimization for specific ER visualization. mterasaki.us Its utility can be limited in thicker cell regions where the ER network is difficult to distinguish from other organelles. mterasaki.us

Interactive Table: Comparison of General ER Membrane Stains
Feature ER-Tracker™ Series DiOC6(3)
Targeting Mechanism Binds to sulfonylurea receptors (SURs) on KATP channels (Green and Red versions). thermofisher.comthermofisher.comlumiprobe.com Lipophilic partitioning into membranes. mterasaki.usnih.gov
Selectivity Generally high for the ER. thermofisher.commedchemexpress.com Can also stain mitochondria at lower concentrations. mterasaki.usinterchim.fr
Fixability Staining is partially retained after formaldehyde fixation. thermofisher.com Can be used in fixed cells. biotium.com
Potential Artifacts Pharmacological effect of glibenclamide may alter ER function. thermofisher.comlumiprobe.com Dual staining of mitochondria can interfere with ER imaging. mterasaki.us
Available Colors Blue-White, Green, Red. thermofisher.com Green. nih.govbiotium.com

"Endoplasmic Reticulum Dye 1" (HY-148520): Specific Research Applications

"this compound" (HY-148520) is a fluorescent probe that has shown promise as a live-cell imaging agent. medchemexpress.commedchemexpress.com A key application of this dye is in the detection of exocytotic events occurring at the plasma membrane. medchemexpress.commedchemexpress.com Its properties, such as low cytotoxicity and resistance to photobleaching, make it suitable for imaging dynamic cellular processes over both short and extended periods. medchemexpress.commedchemexpress.com

Other Specialized Endoplasmic Reticulum Probes

Beyond the general stains, a variety of other probes have been engineered for more specific applications in ER research.

BrightER™: This is a cell-permeable probe that utilizes a bright and photostable rhodamine dye. idylle-labs.com It offers stable ER fluorescence for at least three hours without significantly altering ER physiology and is suitable for both live imaging and flow cytometry. idylle-labs.com

AIE-ER: This probe is based on the principle of aggregation-induced emission (AIE), where the molecule becomes highly fluorescent upon aggregation. medchemexpress.comcaltagmedsystems.co.ukglpbio.com AIE-ER is a specific ER fluorescent probe that exhibits notable photostability, high brightness, and can be used at low concentrations, making it a valuable tool for studying ER-related diseases. medchemexpress.comcaltagmedsystems.co.ukglpbio.com

BODIPY FL thapsigargin (B1683126) conjugates: Thapsigargin is a specific inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps located in the ER membrane. pancreapedia.orgmedchemexpress.commedchemexpress.com By conjugating thapsigargin to a BODIPY FL fluorophore, researchers have created a probe that specifically targets and labels the ER. pancreapedia.orgmedchemexpress.comacs.org This probe is instrumental in investigating the localization and dynamics of SERCA pumps in living cells. medchemexpress.com

BODIPY-Naphtholimine-BF2 dyad: This novel photosensitizer has been designed for precise and simultaneous targeting of both the endoplasmic reticulum and lipid droplets in cancer cells. nih.govbiorxiv.orgacs.orgbarc.gov.innih.gov This dual-targeting capability, coupled with its ability to generate reactive oxygen species upon light activation, makes it a promising tool for photodynamic therapy research in cancers that heavily rely on ER function, such as pancreatic ductal adenocarcinoma. nih.govacs.orgbarc.gov.innih.gov

Principles of Endoplasmic Reticulum Targeting by Fluorescent Probes

The selective accumulation of fluorescent dyes within the endoplasmic reticulum is governed by specific molecular interactions between the probe and the organelle. Two primary principles underlie this targeting: receptor-mediated localization and membrane partitioning driven by lipophilic interactions.

Receptor-Mediated Localization

This strategy involves designing fluorescent probes that contain a ligand that specifically binds to a receptor or protein that is highly expressed on the ER membrane.

Sulfonylurea Receptor Binding: A prominent example of this approach is the targeting of the sulfonylurea receptor (SUR), a subunit of the ATP-sensitive potassium (KATP) channel. thermofisher.comthermofisher.comlumiprobe.com Dyes like the ER-Tracker™ Green and Red probes are conjugates of a fluorophore (BODIPY) and glibenclamide, a sulfonylurea drug. thermofisher.commedchemexpress.com Glibenclamide's high affinity for the SURs, which are abundant on the ER, directs the probe to this organelle. thermofisher.comthermofisher.comlumiprobe.commedchemexpress.com Similarly, other probes have been developed that incorporate a cyclohexyl sulfonylurea moiety to achieve ER-specific localization for imaging mobile Zn2+. nih.gov The design of probes with sulfonamide groups is a recognized strategy for ER targeting due to the presence of these specific receptors. mdpi.com

Membrane Partitioning and Lipophilic Interactions

This mechanism relies on the physicochemical properties of the dye, particularly its lipophilicity, which drives its partitioning into the lipid-rich environment of the ER membrane.

The ER, with its extensive membrane network, provides a large hydrophobic surface area that can be exploited for dye accumulation. rsc.org Lipophilic dyes, which are compounds with a high affinity for nonpolar environments, can passively diffuse across the plasma membrane and subsequently accumulate in intracellular membranes. nih.govgoogle.com The selectivity for the ER over other organelles is often attributed to a moderate level of lipophilicity. nih.gov This characteristic allows the probe to be taken up by the cell without non-specifically accumulating in all biomembranes. nih.gov Furthermore, a moderately amphipathic character, possessing both lipophilic and hydrophilic regions, appears to favor uptake into the ER, potentially due to the high concentration of zwitterionic lipid head-groups in the ER membrane. nih.gov Dyes like DiOC6(3) and other lipophilic cations exemplify this targeting principle. mterasaki.usnih.gov

Specific Molecular Recognition (e.g., Esterase or Hydroxyl Radical Detection)

Based on available research, "this compound" (ReZolve-ER™) is primarily described as a fluorogenic probe for labeling the endoplasmic reticulum in both live and fixed cells. glpbio.com Its principal documented application is for the detection of exocytotic events at the plasma membrane. medchemexpress.comrndsystems.commedchemexpress.commedchemexpress.eutsbiochem.com

There is no scientific evidence in the reviewed literature to suggest that "this compound" is designed for or utilized in the specific molecular recognition of esterase or hydroxyl radicals. Probes for these specific analytes, such as ER-EST for esterase and ER-OH for hydroxyl radicals, are distinct chemical entities.

The mechanism of action for "this compound" involves its ability to readily cross live cell membranes and accumulate within the endoplasmic reticulum. glpbio.com This accumulation allows for the visualization of the ER's structure and dynamics. glpbio.com

Photophysical and Stability Characteristics Relevant to Advanced Research Imaging

The utility of a fluorescent dye in advanced research imaging is critically dependent on its photophysical properties and stability. "this compound" exhibits several characteristics that make it a valuable tool for cellular imaging.

Photostability and Fluorescence Retention in Live and Fixed Samples

"this compound" is noted for its resistance to photobleaching, a crucial feature for imaging studies that require prolonged or repeated exposure to excitation light, such as time-lapse microscopy of short- or long-time courses. medchemexpress.comrndsystems.commedchemexpress.commedchemexpress.eu This inherent photostability ensures that the fluorescent signal remains robust throughout the duration of the experiment, allowing for consistent and reliable tracking of ER dynamics.

A significant advantage of this dye is its applicability to both live and fixed cells. glpbio.comrndsystems.com The probe is cell-permeant, enabling the staining of the endoplasmic reticulum in living cells with low cytotoxicity. glpbio.commedchemexpress.comrndsystems.com Furthermore, its fluorescence is retained even after the cells have been fixed, a process that can often quench the fluorescence of other dyes. glpbio.comrndsystems.com This allows for greater flexibility in experimental design, including the ability to perform immunocytochemistry or other labeling techniques on the same sample post-imaging.

Wavelength Characteristics and Multiplexing Capabilities

The spectral properties of "this compound" are well-defined, facilitating its use in various fluorescence microscopy applications. It can be excited using single-photon excitation at approximately 405 nm, with a corresponding emission maximum at around 570 nm. glpbio.comruixibiotech.com The dye is also compatible with two-photon excitation, typically within the range of 800 to 830 nm. rndsystems.com

These wavelength characteristics make "this compound" suitable for multiplexing experiments, where multiple cellular structures or proteins are labeled with different fluorescent probes. Its emission in the yellow-orange region of the spectrum allows it to be distinguished from common blue, green, and far-red fluorescent labels, enabling multi-color imaging.

PropertyValueSource(s)
Excitation Maximum (single-photon)~405 nm glpbio.comrndsystems.comruixibiotech.com
Emission Maximum~570 nm glpbio.comruixibiotech.com
Two-Photon Excitation Range800 - 830 nm rndsystems.com

Environmental Sensitivity for Research Applications

While "this compound" is a fluorogenic probe, detailed studies on its environmental sensitivity—such as changes in its fluorescence in response to variations in polarity, ion concentration, or pH within the endoplasmic reticulum—are not extensively documented in the available literature. Its primary application appears to be as a structural marker for the ER rather than a sensor for specific environmental parameters within the organelle.

Compound Names Mentioned

Advanced Methodologies and Imaging Techniques Employing Endoplasmic Reticulum Dyes in Academic Research

Live-Cell Fluorescence Microscopy for Endoplasmic Reticulum Dynamics

Live-cell imaging is crucial for understanding the ER's function, as this organelle is in a constant state of flux, with tubules extending, retracting, and fusing. The use of cell-permeant fluorescent dyes that selectively stain the ER allows for real-time visualization of these processes without the artifacts associated with cell fixation.

Time-resolved confocal microscopy using ER-selective dyes can reveal dynamic processes within the organelle. For instance, studies have used this method to detect fluorescence oscillations in ER-tracker dyes, linking them to physiological events like calcium fluctuations within the ER lumen in cancer cells. The high signal-to-noise ratio and optical sectioning capability of CLSM, when combined with photostable probes like Endoplasmic reticulum dye 1, provide a powerful tool for observing the ER's structural response to various cellular stimuli and conditions over time.

Total Internal Reflection Fluorescence (TIRF) microscopy is an imaging modality that selectively excites fluorophores in a very thin axial region, typically less than 100 nanometers, near the coverslip-specimen interface. This is achieved by directing an excitation laser at a high incident angle, causing it to totally reflect off the interface and generate a shallow electromagnetic field known as an evanescent wave.

This technique is exceptionally well-suited for studying the dynamics of the cortical ER—the portion of the ER network that lies just beneath the plasma membrane. By eliminating the overwhelming background fluorescence from the rest of the cell's extensive ER network, TIRF microscopy provides high-contrast, high-resolution images of events at the cell periphery. These include the extension and retraction of ER tubules, the formation of junctions, and interactions with the plasma membrane and other organelles. The use of bright and photostable dyes is essential to capture these rapid dynamics with sufficient signal.

Standard fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 250 nm, which is insufficient to resolve the fine ultrastructure of the ER, such as the diameter of tubules or small pores within ER sheets. Super-resolution microscopy techniques bypass this limitation, offering a view of the ER at the nanoscale in living cells.

A specific rhodamine-based probe, ER-1, has been successfully employed for direct stochastic optical reconstruction microscopy (d-STORM), a single-molecule localization microscopy (SMLM) technique. This method relies on the stochastic photoactivation and subsequent imaging of individual fluorescent molecules to reconstruct an image with nanometric resolution. The ER-1 probe is well-suited for this application due to its excellent photophysical properties, including a high photon count per molecule and fast switching times. Research using ER-1 in live HeLa cells has achieved a localization precision of 42 ± 12 nm, allowing for the visualization of previously unresolvable structures. These studies have revealed nanoscopic pores within the ER network and enabled the three-dimensional reconstruction of ER tubules and cisternae at the nanoscale.

Table 1: Photophysical Properties of the Super-Resolution Probe ER-1
PropertyValueSignificance in Super-Resolution Imaging
Mean Photons per Molecule83,732 ± 15,415A high photon count improves the signal-to-noise ratio, enabling more precise localization of each molecule.
Localization Precision42 ± 12 nmDetermines the final resolution of the reconstructed super-resolution image, allowing visualization of fine ultrastructures.
Half-life (Full-ON cycle)2 ± 1.4 sFast switching between on and off states is crucial for SMLM techniques like d-STORM to ensure sparse activation of molecules per frame.

Quantitative Image Analysis and Computational Approaches in Endoplasmic Reticulum Research

Visualizing the ER with advanced microscopy is the first step; the next is to extract quantitative data from these complex images. The highly dynamic and intricate nature of the ER network makes manual analysis impractical and prone to bias. Therefore, computational approaches are essential for objective and high-throughput analysis of ER morphology and dynamics.

A fundamental task in quantitative ER analysis is image segmentation, which involves computationally distinguishing the ER network from the cellular background and classifying its distinct domains, primarily tubules and sheets. Sophisticated deep-learning-based tools, such as ERnet, have been developed to automatically segment ER structures from fluorescence microscopy images with high accuracy. These algorithms are trained on large datasets to recognize the characteristic shapes of ER tubules (linear, branched structures) and sheets (flat, cisternal areas).

Once the ER is segmented, a range of morphometric parameters can be calculated. This analysis can quantify the proportion of the network existing as tubules versus sheets, which is a key indicator of ER status and can be altered by cellular stress or disease. For example, depletion of certain ER-shaping proteins can disrupt the sheet-to-tubule balance, a change that can be precisely measured through quantitative analysis.

Beyond classifying tubules and sheets, computational analysis allows for a detailed assessment of the ER's network topology and dynamics. After segmentation, the tubular network can be "skeletonized"—reduced to a simplified graph consisting of edges (the tubules) and nodes (the junctions where tubules meet). This graph representation enables the quantification of network connectivity.

Key metrics derived from this analysis include:

Node Density: The number of junctions in a given area, reflecting the complexity of the network.

Node Degree: The number of tubules emanating from a single junction (typically three-way junctions).

Tubule Length: The average length of the tubular segments between junctions.

Network Fragmentation: The number of separate, disconnected ER components, which can indicate ER stress or dysfunction.

Software-Assisted Analysis of Endoplasmic Reticulum Motion and Reorganization

The dynamic nature of the endoplasmic reticulum (ER), characterized by continuous rearrangement, tubule extension and retraction, and cisternal remodeling, necessitates sophisticated analytical tools for quantitative assessment. In academic research, the use of fluorescent probes, including ER-Tracker™ dyes (a family of compounds often referred to generically as this compound), in conjunction with advanced software packages, allows for the detailed characterization of these dynamic processes. While fluorescent proteins are often preferred for time-lapse imaging due to their stability, ER-Tracker™ dyes are valuable for live-cell staining and subsequent analysis of ER morphology and dynamics over shorter periods. nih.gov

Software such as ImageJ/Fiji and MATLAB, equipped with specialized plugins and scripts, are instrumental in extracting quantitative data from images of ER stained with these dyes. markfricker.orgresearchgate.netkcl.ac.uk For instance, the AnalyzER package, implemented in MATLAB, is designed to quantify the complex architecture of the ER. markfricker.org It can analyze various parameters of the ER network, including the length and width of tubules, the branching angles at junctions, and the size and shape of cisternae. markfricker.org Such tools can also perform persistency mapping to identify stable versus mobile elements of the ER network over time. markfricker.org

Another approach to quantifying ER dynamics is through optical flow analysis, which measures the apparent movement of objects between frames in a time-lapse series. nih.gov This method provides a global assessment of ER movement across the cell. While these software tools are often demonstrated with ER-targeted fluorescent proteins, the analytical principles are applicable to high-quality time-lapse images obtained using photostable dyes like ER-Tracker™. nih.govmarkfricker.org

Software/PluginAnalytical Capabilities for ER DynamicsTypical Output Parameters
AnalyzER (MATLAB)Quantifies the morphology and topology of the ER network. markfricker.org Capable of persistency mapping and optical flow measurement. markfricker.orgTubule length and width, junction angles, cisternal size and shape, network connectivity, local speed and direction of movement. markfricker.org
ImageJ/Fiji with Plugins (e.g., TrackMate)Manual or semi-automated tracking of ER elements, intensity quantification over time, and morphological analysis. nih.govnih.govVelocity of ER tubules/particles, displacement, changes in fluorescence intensity, area and perimeter of ER structures. nih.gov
CellProfilerAutomated image analysis pipelines for segmenting and measuring cellular compartments, including the ER. nih.govER area, proportion of dense vs. peripheral ER, intensity measurements. nih.gov

Photobleaching Techniques for Investigating Endoplasmic Reticulum Protein and Membrane Dynamics

Photobleaching techniques are powerful tools for studying the mobility of molecules within living cells. However, a significant consideration in their application to the ER is the choice of fluorescent label. While fluorescent proteins (FPs) are widely used, there are important caveats regarding the use of synthetic dyes, such as ER-Tracker™ compounds, for these methods. Dye-labeled ER is generally not recommended for photobleaching experiments because the intense laser light used for bleaching can cause the dyes to release high levels of reactive oxygen species (ROS), which can be toxic to the cell and introduce artifacts into the measurements. nih.gov Therefore, the following sections describe the principles of these techniques, which are predominantly carried out using fluorescent proteins, but the concepts are fundamental to understanding molecular dynamics within the ER.

Fluorescence Recovery After Photobleaching (FRAP) in Endoplasmic Reticulum Research

Fluorescence Recovery After Photobleaching (FRAP) is a technique used to measure the mobility of fluorescently labeled molecules within a specific region of a living cell. illinois.edunih.gov The basic principle involves three steps:

An initial image is taken of the fluorescently labeled ER.

A high-intensity laser is used to irreversibly photobleach the fluorophores in a defined region of interest (ROI), rendering them non-fluorescent.

A series of images are then taken at low laser intensity to monitor the recovery of fluorescence in the bleached ROI as unbleached molecules from the surrounding area diffuse into it. illinois.edu

The rate and extent of fluorescence recovery provide quantitative information about the dynamics of the labeled molecules. nih.gov Two key parameters are derived from the FRAP recovery curve: the mobile fraction (the percentage of the total fluorescent population that is free to move) and the effective diffusion coefficient (D), which is a measure of the speed of molecular movement. nih.govresearchgate.net

In the context of the ER, FRAP has been instrumental in demonstrating that most resident ER proteins, both luminal and membrane-bound, are highly mobile and diffuse throughout the continuous ER network. nih.gov These studies have been crucial in shaping our understanding of ER protein retention and quality control mechanisms. illinois.edu

ParameterDescriptionInterpretation in ER Dynamics Research
Mobile Fraction (Mf)The percentage of the fluorescent signal that recovers in the bleached region after photobleaching. researchgate.netA high mobile fraction suggests that the labeled molecules are largely free to move within the ER. A low mobile fraction indicates that a significant portion of the molecules are immobile, potentially due to binding to large, stationary structures.
Half-maximal Recovery (t1/2)The time it takes for the fluorescence in the bleached region to reach half of its final recovery intensity. illinois.eduA shorter t1/2 indicates faster mobility of the labeled molecules.
Effective Diffusion Coefficient (D)A measure of the rate of diffusion, calculated by fitting the recovery curve to a mathematical model. nih.govProvides a quantitative measure of the speed at which molecules move through the ER network. This can be influenced by factors such as molecular size, interactions with other molecules, and the viscosity and architecture of the ER. illinois.edu

Fluorescence Loss in Photobleaching (FLIP) for Endoplasmic Reticulum Compartmentalization Studies

Fluorescence Loss in Photobleaching (FLIP) is a complementary technique to FRAP that is particularly useful for assessing the continuity and compartmentalization of organelles like the endoplasmic reticulum. nih.gov In a FLIP experiment, a specific region of the cell is repeatedly photobleached with a high-intensity laser, while images of the entire cell are acquired between bleaching pulses. nih.gov

If the fluorescently labeled molecules are in a continuous compartment, the repeated bleaching in one area will eventually lead to a loss of fluorescence throughout the entire compartment, as mobile molecules diffuse into the bleach zone and are subsequently photobleached. nih.gov Conversely, if the organelle is compartmentalized, fluorescence will be lost only in the compartment that is in direct communication with the bleached region, while other, isolated compartments will retain their fluorescence. nih.gov

FLIP studies have been pivotal in demonstrating that the ER lumen and membrane constitute a continuous network that spans the entire cell, from the nuclear envelope to the cell periphery. nih.gov This technique has also been used to show that during mitosis in higher eukaryotes, the nuclear envelope and Golgi complex merge with the ER, forming a single, continuous membrane system. nih.gov

ObservationInterpretationApplication in ER Research
Fluorescence is lost throughout the entire ER network.The ER is a single, continuous compartment, allowing for the free exchange of labeled molecules. nih.govConfirmation of the continuity of the ER lumen and membrane. nih.gov
Fluorescence is lost in one region but retained in another.The ER is compartmentalized, with barriers that prevent the diffusion of labeled molecules between compartments. nih.govInvestigating the potential for transient or stable diffusion barriers within the ER network under specific physiological or pathological conditions.

Flow Cytometry Applications in Endoplasmic Reticulum-Focused Research

Flow cytometry offers a high-throughput method for the quantitative analysis of cellular properties on a single-cell basis. When combined with fluorescent dyes that specifically label the endoplasmic reticulum, such as ER-Tracker™ Blue-White DPX, this technique can be powerfully applied to ER-focused research. nih.govmedchemexpress.com

Quantification of Endoplasmic Reticulum Mass and Stress Markers

The total fluorescence intensity of cells stained with an ER-specific dye can be used as a proxy for ER mass or volume. nih.gov Flow cytometry allows for the rapid measurement of this fluorescence in large cell populations, making it possible to detect changes in ER content in response to various stimuli or in different cell populations.

For example, studies on T lymphocytes have utilized ER-Tracker™ Blue-White DPX to demonstrate that autophagy-deficient T cells have an expanded ER compartment compared to their wild-type counterparts. nih.gov In such studies, the mean fluorescence intensity (MFI) of the ER-Tracker™ dye is measured. To account for variations in cell size, which can influence the total dye uptake, the MFI is often normalized to the forward scatter intensity (a measure of cell size). nih.gov

Furthermore, an increase in ER-Tracker™ fluorescence can be correlated with the induction of ER stress. researchgate.net ER stress triggers the Unfolded Protein Response (UPR), which involves the upregulation of specific marker proteins like GRP78 and CHOP. Research has shown a correlation between increased ER-Tracker™ fluorescence intensity and the expression of these key UPR markers, providing a valuable tool for screening and characterizing ER stress-inducing compounds. researchgate.net

Research ApplicationER-Tracker™ Dye UsedKey FindingsReference
ER Homeostasis in T LymphocytesER-Tracker™ Blue-White DPXAutophagy-deficient T cells exhibit a higher Mean Fluorescence Intensity (MFI) compared to wild-type cells, indicating an expanded ER mass. nih.gov
ER Stress ResponseER-Tracker™ Blue-White DPXIncreased fluorescence intensity correlates with the upregulation of UPR markers such as GRP78 and CHOP.
Cell Death Induction by Bacterial LysatesER Tracker™Treatment of U937 cells with C. jejuni lysate resulted in a statistically significant increase in ER Tracker™ MFI, indicating ER stress. This correlated with increased expression of the stress marker CHOP. researchgate.net

Co-localization Studies with Other Organellar Stains

The ability to simultaneously label multiple organelles within a single cell is crucial for studying their spatial relationships and interactions. ER-Tracker™ dyes, with their distinct spectral properties, are well-suited for multiplexing experiments with other fluorescent probes that target different cellular compartments. thermofisher.comthermofisher.comnih.gov

A key area of interest is the study of membrane contact sites, where the ER comes into close apposition with other organelles, such as mitochondria. These sites are critical hubs for communication and the exchange of lipids and calcium. By co-staining cells with an ER-Tracker™ dye (e.g., ER-Tracker™ Green) and a mitochondrial probe (e.g., MitoTracker™ Red), researchers can visualize these ER-mitochondria contact sites. nih.gov

Quantitative analysis of co-localization is often performed by calculating the Pearson's correlation coefficient (PCC), which measures the linear relationship between the fluorescence intensities of the two different dyes on a pixel-by-pixel basis. nih.gov A PCC value close to 1 indicates a high degree of co-localization, while a value close to 0 suggests a random distribution, and a value close to -1 indicates mutual exclusion. nih.gov Such quantitative approaches have been used to confirm the specific localization of novel fluorescent probes to the ER by comparing their signal with that of ER-Tracker™ dyes and demonstrating a high PCC. chemrxiv.orgacs.orgresearchgate.net

Co-stained OrganelleER-Tracker™ DyeCo-stain UsedQuantitative Finding (Pearson's Correlation Coefficient, PCC)Research Context
MitochondriaER-Tracker™ GreenMitoTracker™ GreenNot explicitly quantified but used to confirm dual localization of novel macrocyclic compounds.Investigating subcellular localization of potential therapeutic compounds. nih.gov
MitochondriaNot SpecifiedMitoTracker Green FMPCC = 0.93Confirming mitochondrial targeting of a novel ratiometric probe for arginine metabolism. acs.org
Golgi ApparatusER-Tracker™ DyeBODIPY-TR-ceramideQualitative co-localization observed at the ER-Golgi interface.Studying the localization of membrane proteins expressed in insect cells. researchgate.net
Endoplasmic Reticulum (validation)ER-Tracker™ RedNBD-Oct (novel probe)PCC = 0.94 ± 0.02Validating a new wash-free marker for the endoplasmic reticulum. chemrxiv.org
Endoplasmic Reticulum (validation)ER-Tracker™ RedPDI-pfp (novel probe)PCC = 0.79Validating a water-soluble perylene (B46583) diimide derivative for ER imaging. researchgate.net

Applications of Endoplasmic Reticulum Targeting Dyes in Fundamental Endoplasmic Reticulum Biology Research

Elucidating Endoplasmic Reticulum Morphological Features and Network Dynamics

The ability to observe the ER in real-time within living cells is a key application of ER-targeting dyes. These fluorescent probes enable the detailed visualization of the ER's complex and ever-changing architecture. The ER is a continuous membrane system that extends from the nuclear envelope throughout the cytoplasm, forming an interconnected network of tubules and flattened sacs known as cisternae. thermofisher.comwikipedia.org Dyes that selectively accumulate in this organelle allow researchers to capture high-resolution images of this structure, revealing its organization and its dynamic nature. axispharm.com This capability is fundamental to studying how the ER's morphology relates to its diverse functions and how it responds to various cellular signals and stresses. scbt.com

ER-targeting dyes are instrumental in delineating the two primary structural components of the ER: the tubules and the cisternae. nih.gov The ER is composed of a network of interconnected tubules and flattened, sac-like sheets called cisternae, which are held together by the cytoskeleton. thermofisher.comwikipedia.org Fluorescent probes that stain the ER enable researchers to distinguish these structures and study their distribution and organization within different cell types and under various physiological conditions. For example, the use of ER-Tracker™ Blue-White DPX allows for the visualization of the perinuclear ER membranes, which can reveal structural changes such as a shift from a filamentous to a punctuated appearance in certain mutant cell lines. researchgate.net This level of detail is crucial for understanding how the specific arrangement of tubules and cisternae supports the specialized functions of the ER, such as protein synthesis in the ribosome-studded rough ER (a form of cisternae) and lipid synthesis in the smooth ER. thermofisher.comwikipedia.org

The ER is not a static organelle; its network undergoes constant and rapid remodeling, a process that can be vividly observed using live-cell imaging with ER-targeting dyes. nih.gov This dynamic nature is essential for cellular processes such as cell division, migration, and differentiation. ER remodeling involves the extension, retraction, and sliding of tubules, as well as the merging and splitting of cisternae, largely driven by the actinomyosin cytoskeleton. nih.gov Fluorescent staining allows researchers to track these rearrangements in real-time, providing insights into the mechanisms that control ER morphology and how these changes are coordinated with other cellular events. Observing these dynamics is critical for understanding the ER's adaptability and its role in maintaining cellular homeostasis. nih.gov

Investigating Endoplasmic Reticulum Inter-Organelle Communication and Membrane Contact Sites

The endoplasmic reticulum forms an extensive network throughout the cell, establishing direct physical contact with virtually all other membranous organelles. nih.govresearchgate.net These points of close apposition, known as membrane contact sites (MCSs), are critical hubs for intracellular communication, facilitating the non-vesicular exchange of lipids, ions, and other signaling molecules. nih.govfrontiersin.org ER-targeting fluorescent dyes are indispensable for studying these interactions. By co-staining the ER with dyes specific to other organelles, researchers can visualize and analyze the spatial and temporal dynamics of these contact sites, shedding light on their physiological roles in processes like calcium signaling and lipid homeostasis. nih.govfrontiersin.org

The interface between the endoplasmic reticulum and mitochondria, known as Mitochondria-Endoplasmic Reticulum Contact Sites (MERCS), represents a particularly crucial hub for cellular regulation. frontiersin.orgnih.gov These sites are involved in a multitude of functions, including calcium homeostasis, lipid transfer, and the regulation of mitochondrial dynamics. frontiersin.org The use of ER-targeting dyes in conjunction with mitochondria-specific probes (like MitoTracker dyes) allows for the direct visualization of these contact points in living cells. researchgate.net This dual-labeling approach has been fundamental in identifying the proteins that tether the two organelles and in understanding how the structure and extent of these contacts change in response to cellular needs or during disease states. nih.govresearchgate.net Research in this area has revealed that MERCS are dynamic structures, and their proper function is vital for maintaining cellular energy balance and preventing stress responses. frontiersin.orgembopress.org

The endoplasmic reticulum also forms extensive contact sites with the plasma membrane (PM), creating specialized junctions that are essential for regulating intracellular calcium dynamics and controlling lipid traffic and homeostasis. nih.govresearchgate.net These ER-PM contact sites are mediated by specific protein tethers. nih.gov Visualizing the cortical ER network that lies just beneath the plasma membrane is achieved through the use of ER-targeting dyes. This allows researchers to study the architecture of these junctions and investigate how they are dynamically regulated. nih.govplos.org These studies are critical for understanding how cells perceive and respond to external signals and how the composition of the plasma membrane is maintained. nih.govplos.org

The endoplasmic reticulum is the starting point of the secretory pathway, working in close concert with the Golgi apparatus to process and sort newly synthesized proteins and lipids. wikipedia.orgnih.gov While there is no continuous membrane between the ER and Golgi, transport vesicles shuttle cargo from ER exit sites to the Golgi for further modification and distribution. wikipedia.orgnih.gov Fluorescent ER dyes, when used alongside probes for the Golgi, enable the study of the spatial relationship and trafficking dynamics between these two organelles. frontiersin.org This visualization is key to understanding the intricate choreography of the secretory pathway. windows.net Furthermore, the ER interacts with other organelles like peroxisomes and lipid droplets, and ER-targeting dyes are valuable tools for investigating the structure and function of these less-characterized contact sites. nih.gov

No Publicly Available Research Supports the Use of "Endoplasmic Reticulum Dye 1" for Specified Applications

Despite a comprehensive search for the chemical compound "this compound" (CAS Number: 1404104-40-0), there is a significant lack of publicly available scientific literature detailing its use in the specific research areas outlined for this article. The requested topics—the endoplasmic reticulum's (ER) role in protein biogenesis and folding, ER calcium homeostasis and signaling, and the ER's involvement in lipid metabolism and droplet biogenesis—could not be substantiated with research findings related to this particular dye.

Information available from chemical suppliers describes "this compound" as a live-cell imaging agent primarily for the detection of exocytotic events at the plasma membrane. This application falls outside the scope of the requested article's focus on fundamental ER biology concerning protein and lipid metabolism, and calcium dynamics.

Extensive searches for research articles or studies utilizing "this compound" for visualizing protein translocation, monitoring the unfolded protein response (UPR), tracking intraluminal calcium fluxes, studying store-operated calcium entry (SOCE), or investigating lipid droplet biogenesis did not yield any specific results. Therefore, the creation of a scientifically accurate and detailed article adhering to the provided outline is not possible based on the current body of accessible research.

An article focusing on the specific applications of "this compound" in the visualization of lipid synthesis and its interplay with lipid droplet formation cannot be generated at this time. Extensive research using the provided search tools did not yield any specific information linking "this compound" to these precise cellular processes.

The available information primarily identifies "this compound" as a fluorescent probe for live-cell imaging of the endoplasmic reticulum, with a noted application in the detection of exocytotic events at the plasma membrane. No research findings, data, or detailed studies were found that specifically describe its use for visualizing lipid synthesis sites within the endoplasmic reticulum or for studying the interplay between the endoplasmic reticulum and lipid droplet formation.

General research on the visualization of lipid synthesis and ER-lipid droplet interactions reveals the use of other fluorescent dyes and sophisticated imaging techniques. These include various BODIPY-based dyes, Nile Red, and genetically encoded biosensors, which are commonly employed to study lipid metabolism and dynamics. However, "this compound" is not mentioned in the context of these specific research applications in the available search results.

Therefore, the requested article with the specified outline and content inclusions cannot be created with scientific accuracy based on the current information. Further research would be required to determine if "this compound" has been utilized in these specific areas of fundamental endoplasmic reticulum biology research.

Research Applications of Endoplasmic Reticulum Dyes in Specific Cellular and Disease Models

Endoplasmic Reticulum Dynamics in Cell Cycle Progression and Mitosis

The endoplasmic reticulum (ER) is a highly dynamic organelle that undergoes extensive morphological changes throughout the cell cycle, playing a crucial role in nuclear envelope breakdown and reformation, spindle assembly, and calcium signaling. Fluorescent dyes that specifically label the ER are indispensable tools for visualizing these transformations in living cells. Dyes such as the ER-Tracker™ series, which are cell-permeant and highly selective for the ER, allow for real-time imaging of the intricate reorganization of the ER network during interphase, mitosis, and cytokinesis. thermofisher.comthermofisher.com

During interphase, the ER exists as a continuous network of tubules and cisternae extending from the nuclear envelope to the cell periphery. As the cell enters mitosis, this network undergoes a dramatic fragmentation and reorganization. Live-cell imaging using ER-specific dyes reveals that in prophase, the ER network begins to break down into smaller fragments. By metaphase, much of the ER is localized to the poles of the mitotic spindle, with some elements found throughout the cytoplasm. This spatial redistribution is critical for ensuring the proper segregation of the ER into daughter cells. During anaphase and telophase, the ER elements reassemble around the segregated chromosomes, contributing to the reformation of the nuclear envelope in the two new daughter cells. The ability to track these dynamic changes with ER dyes provides insight into the molecular machinery governing ER inheritance and its functional integration with the mitotic apparatus.

Mitotic Phase Observed ER Dynamics (Visualized with ER Dyes) Functional Significance
Interphase Continuous network of tubules and sheets connected to the nuclear envelope.Protein synthesis, lipid metabolism, calcium storage.
Prophase/Prometaphase Network fragmentation; elements begin to accumulate at spindle poles.Facilitates nuclear envelope breakdown and spindle formation.
Metaphase ER elements are concentrated at the spindle poles and surround the spindle.Regulation of local calcium concentrations, influencing spindle microtubule dynamics.
Anaphase/Telophase Segregated ER fragments associate with decondensing chromatin.Contribution to the reformation of the nuclear envelope.
Cytokinesis Partitioning of the ER network into the two daughter cells.Ensures inheritance of a functional ER in the next generation.

Endoplasmic Reticulum Involvement in Intracellular Trafficking and Secretory Pathways

The ER serves as the primary site for the synthesis and folding of secretory and transmembrane proteins, as well as the biosynthesis of lipids. funakoshi.co.jpwindows.netmdpi.com It is the starting point of the secretory pathway, a complex trafficking route that moves molecules from the ER to the Golgi apparatus, and then on to their final destinations, such as lysosomes or the plasma membrane for secretion. funakoshi.co.jpwindows.net ER-specific dyes are fundamental in dissecting this pathway, allowing researchers to visualize the structure of the ER and its continuity with subsequent compartments.

Live-cell imaging with dyes like ER-Tracker™ Green or Red allows for the observation of ER exit sites (ERES), specialized subdomains where transport vesicles (COPII vesicles) bud off to carry cargo to the Golgi. medchemexpress.commedchemexpress.com By co-localizing these dyes with fluorescently tagged cargo proteins, scientists can track the movement of newly synthesized proteins from their site of synthesis in the rough ER to their concentration at ERES and subsequent departure. These studies have revealed that the organization and dynamics of ERES are highly regulated and can be altered in response to cellular needs or stress conditions. Furthermore, ER dyes help visualize the ER-Golgi intermediate compartment (ERGIC), a collection of vesicles and tubules that serves as a sorting station between the ER and Golgi. The dynamic interactions between the ER, ERES, and the Golgi, all visualized through live imaging, are critical for understanding the efficiency and regulation of the secretory pathway.

Research on Endoplasmic Reticulum Functions in Viral Infection Mechanisms

Many viruses exploit the host cell's ER to facilitate their replication and assembly. nih.gov Upon infection, viruses can induce a dramatic reorganization of the ER membranes to create specialized structures that serve as replication organelles (ROs). frontiersin.org These virus-induced compartments are thought to provide a scaffold for the assembly of replication complexes and to shield the virus from host immune responses.

The use of ER-localizing dyes in conjunction with immunofluorescence against viral proteins or probes for viral nucleic acids is a powerful strategy to study these processes. frontiersin.org For instance, studies on coronaviruses have shown that infection leads to the formation of double-membrane vesicles (DMVs) that are derived from the ER. frontiersin.org Confocal and super-resolution microscopy have demonstrated that these DMVs are the primary sites of viral RNA synthesis. frontiersin.org By staining infected cells with an ER dye, researchers can visualize the profound remodeling of the ER network and the co-localization of viral replication machinery with these ER-derived structures. frontiersin.org This approach helps to elucidate the mechanisms by which viruses hijack the ER's lipid biosynthesis and membrane-shaping capabilities to build their replication factories. nih.goveurobioimaging.euresearchgate.net

Virus Family Observed ER Reorganization Function in Viral Lifecycle
Coronaviridae (e.g., SARS-CoV-2) Formation of double-membrane vesicles (DMVs) and convoluted membranes connected to the ER. frontiersin.orgServe as replication organelles (ROs) for viral RNA synthesis. frontiersin.org
Flaviviridae (e.g., Dengue, Zika) Induction of vesicle packets and convoluted membranes derived from the ER.Sites for viral replication complex assembly and genome replication.
Picornaviridae (e.g., Poliovirus) Proliferation of single- and double-membraned vesicles originating from the ER.Provide a membranous scaffold for viral polyprotein processing and RNA synthesis.

Investigation of Endoplasmic Reticulum in Neurobiology (e.g., Neuronal Plasticity, Neurodegeneration Models)

In highly polarized cells like neurons, the ER forms a continuous and elaborate network that extends throughout the soma, dendrites, and axons, often described as a "neuron within a neuron". nih.gov This extensive network is crucial for regulating local calcium signaling, lipid biosynthesis, and protein trafficking, all of which are fundamental to neuronal plasticity and survival. nih.gov ER-specific fluorescent dyes are vital for studying the complex morphology and dynamics of the neuronal ER. nih.govdoaj.org

Research has shown that the structural integrity of the axonal ER is critical for long-term neuronal health. doaj.org Disruptions in the continuous tubular network of the axonal ER are linked to several neurodegenerative disorders, including hereditary spastic paraplegias (HSP) and Alzheimer's disease. nih.govresearchgate.netsemanticscholar.org Live-cell imaging in neuronal models using ER dyes has revealed that mutations in ER-shaping proteins, such as atlastins and reticulons, lead to fragmentation of the ER network, impaired axonal transport, and ultimately, neurodegeneration. researchgate.net Furthermore, the ER forms specialized membrane contact sites with other organelles like mitochondria, which are critical for calcium and lipid exchange. nih.gov Visualizing the ER network with dyes allows for the study of these contact sites and how their dysfunction contributes to the pathology of neurodegenerative diseases like Parkinson's and amyotrophic lateral sclerosis (ALS). nih.govnih.gov

Endoplasmic Reticulum Contributions to Autophagy and Apoptosis Research

The ER is a central hub for sensing cellular stress. The accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress, activates a signaling network called the Unfolded Protein Response (UPR). nih.govnih.gov The UPR's initial goal is to restore homeostasis, often by inducing autophagy, a cellular process for degrading and recycling damaged components. plos.orgnih.gov However, if the stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-death signal, triggering apoptosis. nih.govresearchgate.netucsd.edu

ER dyes are used to monitor the morphological state of the ER during these processes. ER stress often leads to ER swelling and fragmentation, which can be visualized with these dyes. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6. nih.govmdpi.com Research has shown that all three branches of the UPR can initiate both autophagy and apoptosis. mdpi.com For example, the PERK pathway can induce autophagy, while sustained activation of the IRE1α and PERK pathways can lead to apoptosis through the activation of downstream effectors like CHOP and JNK. nih.govresearchgate.net By using ER dyes in combination with probes for autophagy (e.g., LC3) or apoptosis (e.g., caspase activity), researchers can dissect the complex crosstalk between these pathways and understand how the cell decides between survival and death in response to ER stress. nih.govscispace.com

UPR Sensor Role in Autophagy Role in Apoptosis
PERK Can upregulate autophagy-related genes (Atgs) to promote cell survival. plos.orgProlonged activation leads to translation of ATF4, which induces the pro-apoptotic factor CHOP. researchgate.net
IRE1α Can release Beclin-1 from its inhibitors to induce autophagy. plos.orgscispace.comSustained signaling activates the JNK pathway, which promotes apoptosis. nih.govresearchgate.net
ATF6 The active ATF6(N) fragment can upregulate ER chaperones to alleviate stress, indirectly promoting survival.Can contribute to the upregulation of CHOP under severe stress conditions. researchgate.net

Studies on Endoplasmic Reticulum's Role in Exocytotic Events (with emphasis on "Endoplasmic Reticulum Dye 1")

Exocytosis is the process by which cells secrete molecules, such as hormones and neurotransmitters, by fusing intracellular vesicles with the plasma membrane. The ER plays a foundational role in this process by synthesizing and processing the proteins and lipids that constitute both the vesicle and its cargo. nih.gov Visualizing the ER's contribution to exocytosis requires tools that can track ER dynamics in real-time. "this compound" has been identified as a valuable imaging agent for observing exocytotic events at the plasma membrane. medchemexpress.com

This dye's properties, including low cytotoxicity and resistance to photobleaching, make it suitable for imaging the dynamic interplay between the ER and the secretory pathway. medchemexpress.com Studies using such dyes can explore how the ER communicates with the plasma membrane at specialized contact sites, which are thought to be involved in lipid transfer and calcium signaling that can modulate exocytosis. nih.gov For example, in pancreatic beta-cells, insulin (B600854) is synthesized as proinsulin in the ER, processed through the Golgi, and stored in secretory granules. wikipedia.org The release of these granules is a classic exocytotic event. Using a dye like this compound allows researchers to monitor the health and structure of the ER, the starting point of insulin production, while simultaneously observing the final secretion step at the cell periphery. This provides a more complete picture of how ER function is coupled to the cell's secretory capacity.

Analysis of Endoplasmic Reticulum Redox State and Reactive Oxygen Species (ROS) Generation (e.g., Ferroptosis)

The ER lumen provides a unique oxidizing environment that is essential for the formation of disulfide bonds in newly synthesized proteins, a process critical for their proper folding. nih.gov This process, however, inherently generates reactive oxygen species (ROS) as a byproduct, making the ER a significant source of cellular oxidative stress. nih.govnih.govresearchgate.netmdpi.com An imbalance in the ER's redox state can lead to ER stress and contribute to various pathologies. Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, and recent evidence has closely linked it to ER function. nih.gov

Specialized ER-targeted fluorescent probes have been developed to monitor the redox status and ROS levels within this organelle in real-time. biologists.comnih.govresearchgate.netrsc.org For instance, an ER-targeting probe named ER-OH was designed to specifically detect hydroxyl radicals (•OH), revealing a significant increase in their levels within the ER during the initiation of ferroptosis. rsc.orgrsc.orgresearchgate.net Other probes can detect changes in ER viscosity or polarity that occur during ferroptosis. nih.govnih.gov These tools have demonstrated that ER stress can exacerbate lipid peroxidation, a key event in ferroptosis. The use of these advanced dyes allows researchers to investigate the precise role of ER-derived ROS in initiating and executing this cell death pathway, offering potential new targets for diseases associated with ferroptosis, such as neurodegeneration and ischemia-reperfusion injury. rsc.orgresearchgate.net

Probe Type Parameter Measured in ER Observation During Ferroptosis
ER-OH Hydroxyl Radical (•OH) Levels rsc.orgrsc.orgSignificant increase during ferroptosis initiation. rsc.orgrsc.org
PV1 Viscosity nih.govEvident increase in ER viscosity. nih.gov
SBD-CH Polarity nih.govIncrease in ER polarity. nih.gov
roGFP1-iL–KDEL Redox State (Glutathione Buffer) biologists.comresearchgate.netCan monitor dynamic shifts in the oxidizing/reducing environment. biologists.comresearchgate.net

Endoplasmic Reticulum Research in Plant Cells

The intricate and dynamic nature of the endoplasmic reticulum (ER) in plant cells necessitates advanced imaging techniques for its study. Fluorescent dyes that specifically label the ER are invaluable tools for visualizing its morphology, distribution, and dynamic rearrangements in response to various stimuli and developmental cues. These dyes have been instrumental in elucidating the role of the ER in processes unique to plant cells, such as cell plate formation during cytokinesis, intercellular communication through plasmodesmata, and responses to environmental stresses.

Live-cell imaging with ER-specific dyes allows for the real-time observation of the ER's structure, which consists of a network of interconnected tubules and flattened sacs called cisternae. Several lipophilic dyes, which readily permeate cell membranes, have been successfully employed for staining the plant ER.

Detailed Research Findings:

One commonly used dye is Rhodamine B hexyl ester . Studies in Arabidopsis thaliana have utilized this dye to quantify changes in the ER network structure. For instance, in mutants lacking Lunapark (LNP) proteins, which are involved in ER tubule formation, staining with Rhodamine B hexyl ester revealed significant alterations in ER morphology. Quantitative analysis of fluorescence images showed an increase in the average size of the polygonal regions within the ER network, a decrease in the area occupied by cisternae, and a reduction in the number of three-way junctions that connect ER tubules. nih.gov These findings indicate a less complex and more fragmented ER network in the absence of functional LNP proteins.

Another vital dye used for ER imaging in plants is 3,3'-Dihexyloxacarbocyanine Iodide (DiOC6(3)) . This dye has been used to visualize the ER in a variety of plant species and cell types. At appropriate concentrations, it effectively stains the ER network, allowing for the observation of its dynamic behavior, including tubule extension, retraction, and remodeling.

ER-Tracker™ dyes, which are conjugates of a fluorophore and glibenclamide, have also been applied in plant cell research. Glibenclamide binds to ATP-sensitive K⁺ channels, which are present on the ER membrane. These probes have been used for dynamic analyses of the ER in pollen tubes and root epidermal cells of Arabidopsis.

The use of these dyes, often in conjunction with advanced microscopy techniques like confocal laser scanning microscopy, has provided significant insights into the organization and function of the ER in plant cells. Quantitative data derived from images of dye-stained ER has been crucial in characterizing the phenotypes of mutants and understanding the effects of various treatments on ER structure.

Interactive Data Table: Quantitative Analysis of ER Network in Arabidopsis thaliana using Fluorescent Dyes

Dye UsedPlant ModelParameter MeasuredWild Type ValueMutant/Treatment ValueReference
Rhodamine B hexyl esterArabidopsis thaliana lnp1 amiRNA mutantMean area of polygonal regions (µm²)1.452.05 nih.gov
Rhodamine B hexyl esterArabidopsis thaliana lnp1 amiRNA mutantMean percentage of cisternal area10.69%5.62% nih.gov
Rhodamine B hexyl esterArabidopsis thaliana lnp1 amiRNA mutantMean ratio of three-way junctions to cell surface area0.530.37 nih.gov

Endoplasmic Reticulum Research in Cancer Cell Models

The endoplasmic reticulum plays a critical role in protein synthesis and folding, calcium homeostasis, and lipid metabolism, processes that are often dysregulated in cancer cells. The high demand for protein production in rapidly proliferating tumor cells can lead to a state of "ER stress." Consequently, the ER has emerged as a significant target for cancer diagnosis and therapy. Fluorescent dyes that specifically stain the ER are powerful tools for investigating its role in cancer biology and for evaluating the effects of anti-cancer drugs.

These dyes enable the visualization of ER morphology, which can be significantly altered in cancer cells, and the monitoring of ER stress levels. Changes such as ER fragmentation, dilation, or the formation of organized ER structures can be indicative of cellular stress and the activation of the unfolded protein response (UPR), a signaling pathway that can ultimately lead to apoptosis.

Detailed Research Findings:

ER-Tracker™ dyes are widely used in cancer cell research. For example, ER-Tracker™ Blue-White DPX has been instrumental in studying ER stress in various cancer models. In multiple myeloma cells, treatment with the proteasome inhibitor bortezomib (B1684674) and another anti-cancer agent, Eer1, led to dramatic changes in ER morphology, including a shift from a tubular and lamellar structure to a more globular and vacuolated appearance, as visualized by this dye. Similarly, in human colon cancer cells, treatment with non-thermal gas plasma was shown to induce ER stress, evidenced by an increase in the fluorescence intensity of the ER-Tracker™ dye, which correlated with the induction of apoptosis.

The co-localization of novel fluorescent probes with established ER markers like ER-Tracker™ Red is a common strategy to validate their specificity. In one study, a newly developed probe, ER-proRed, was co-stained with ER-Tracker™ Red in HeLa cells. Quantitative analysis yielded a Pearson's Correlation Coefficient (PCC) of 0.85 and a Manders' Overlap Coefficient (M2) of 0.985, indicating a high degree of co-localization and confirming the new probe's specificity for the ER. nih.gov Furthermore, this new probe demonstrated a significant increase in red fluorescence intensity upon starvation of HeLa cells, a known inducer of autophagy, a process closely linked to ER function. nih.gov

Fluorescent dyes that are conjugates of a fluorophore and glibenclamide, such as BODIPY™ FL Glibenclamide (a component of ER-Tracker™ Green), are highly selective for the ER due to glibenclamide's affinity for sulfonylurea receptors on the ER membrane. cellsignal.comcellsignal.commedchemexpress.com These dyes are valuable for live-cell imaging of the ER in various cancer cell lines, including HeLa cells. cellsignal.com

The ability to quantify changes in fluorescence intensity provides a valuable metric for assessing ER stress. For instance, in melanoma cells, treatment with luteolin (B72000) resulted in an increased fluorescence intensity of ER-Tracker™ Blue-White DPX, indicating the induction of ER stress.

Interactive Data Table: Research Applications of Endoplasmic Reticulum Dyes in Cancer Cell Models

Dye UsedCancer Cell ModelResearch FocusKey FindingQuantitative DataReference
ER-Tracker™ Blue-White DPXMultiple Myeloma CellsEffect of anti-cancer drugs on ER morphologyTreatment with bortezomib and Eer1 induced a transformation from a tubule-lamellar to a globular and vacuolated ER structure.Morphological observation
ER-Tracker™ Blue-White DPXHuman Colon Cancer CellsER stress induction by non-thermal gas plasmaPlasma treatment induced ER stress, leading to apoptosis.Increased bright blue fluorescence indicative of ER stress.
ER-Tracker™ RedHeLa CellsValidation of a new ER-specific probe (ER-proRed)ER-proRed showed significant co-localization with ER-Tracker Red.Pearson's Correlation Coefficient: 0.85; Manders' Overlap Coefficient: 0.985 nih.gov
ER-proRedHeLa CellsMonitoring autophagyStarvation induced a significant increase in the red fluorescence of ER-proRed in the ER.~4-fold increase in fluorescence intensity per cell. nih.gov
BODIPY™ FL GlibenclamideHeLa CellsLive-cell imaging of the ERThe dye selectively stains the ER in live HeLa cells.Confocal imaging cellsignal.com

Challenges and Methodological Considerations for Endoplasmic Reticulum Dye Based Research

Potential for Off-Target Staining and Specificity Assessment

A primary challenge in utilizing any fluorescent probe is ensuring its specificity for the target organelle. While Endoplasmic Reticulum Dye 1 is designed to selectively accumulate in the ER, the potential for off-target staining remains a critical consideration. medchemexpress.com Off-target effects can lead to misinterpretation of data, attributing phenomena to the ER that may be occurring in other cellular compartments.

Specificity assessment is therefore a crucial step in any experiment employing this compound. A common approach is to perform co-localization studies with established ER markers. This can involve co-staining with antibodies against ER-resident proteins, such as protein disulfide isomerase (PDI), or with other well-characterized ER-selective dyes. lubio.ch The degree of overlap between the fluorescence signals of this compound and the established marker provides a quantitative measure of its specificity.

It is also important to consider that the chemical properties of a dye can influence its subcellular distribution. This compound is a cell-permeant compound that passively diffuses across the plasma membrane. biosensis.com Its accumulation within the ER is attributed to its specific chemical structure, which facilitates retention within this organelle. However, variations in cellular conditions, such as membrane potential and pH, could potentially influence its localization. Researchers should be mindful of these factors and, where possible, validate the dye's specificity under their specific experimental conditions and in the cell types being investigated.

Table 1: Methods for Specificity Assessment of this compound
Assessment MethodDescriptionConsiderations
Co-localization with ER-resident proteinsImmunofluorescence staining for proteins like PDI or calreticulin (B1178941) is performed alongside staining with this compound. The degree of signal overlap is then quantified.Requires cell fixation and permeabilization, which may alter cell morphology and dye distribution.
Co-staining with other validated ER dyesCells are simultaneously stained with this compound and another well-established ER probe with different spectral properties.Potential for spectral overlap between the dyes needs to be carefully managed.
Pharmacological disruption of other organellesTreating cells with drugs that specifically disrupt the morphology of other organelles (e.g., mitochondria) can help determine if this compound accumulates in these structures.The pharmacological agents themselves could have unintended effects on cell physiology and dye localization.

Optimization of Staining Protocols Across Diverse Cell Types and Experimental Conditions

The optimal staining protocol for this compound can vary significantly depending on the cell type and the specific experimental conditions. biosensis.com Factors such as cell density, metabolic activity, and the expression levels of proteins that may interact with the dye can all influence the efficiency of staining and the signal-to-noise ratio.

For instance, a staining concentration and incubation time that is optimal for a robust cancer cell line may be suboptimal or even toxic for more sensitive primary neurons. biosensis.com Therefore, it is imperative to empirically determine the ideal staining parameters for each new cell type and experimental setup. This typically involves titrating the dye concentration and varying the incubation time to achieve bright and specific ER staining with minimal background fluorescence and no discernible effects on cell morphology or viability.

The composition of the imaging medium can also impact staining. Some components of standard culture media can be autofluorescent, contributing to background noise. biosensis.com Using a balanced salt solution or a specialized low-fluorescence imaging medium during the staining and imaging process can often improve the quality of the results.

Considerations for Co-Staining with Other Fluorescent Probes and Immunofluorescence Markers

A significant advantage of fluorescent microscopy is the ability to visualize multiple cellular components simultaneously through co-staining. This compound is compatible with other fluorescent dyes and can be used in conjunction with immunofluorescence protocols. biosensis.comlubio.ch However, several considerations must be taken into account to ensure the success of multi-color imaging experiments.

The primary challenge in co-staining is managing spectral overlap between the different fluorophores. The excitation and emission spectra of this compound (excitation maximum ~405 nm, emission maximum ~570 nm) must be carefully considered when selecting other probes. biosensis.com Choosing secondary antibodies or other fluorescent dyes with well-separated spectra is crucial to prevent bleed-through, where the signal from one fluorophore is detected in the channel intended for another. The use of spectral imaging and linear unmixing can be powerful tools to separate overlapping emission signals.

When combining this compound with immunofluorescence, the fixation and permeabilization steps required for antibody labeling must be compatible with the retention of the dye. This compound has been shown to be retained in cells fixed with 4% paraformaldehyde. biosensis.com However, the specific fixation protocol may need to be optimized to preserve both the ER structure and the fluorescence of the dye.

Impact of Dye Concentration and Incubation Time on Cellular Physiology

While this compound is reported to have low cytotoxicity, it is essential to recognize that any exogenous compound has the potential to affect cellular physiology, particularly at high concentrations or with prolonged incubation times. biosensis.commedchemexpress.com Excessive dye concentration can lead to the formation of aggregates, non-specific binding to other cellular structures, and potential disruption of normal cellular processes.

Similarly, extended incubation times can increase the likelihood of cytotoxic effects. It is therefore critical to use the lowest effective concentration of the dye and the shortest possible incubation time that provides adequate signal for imaging. biosensis.com A typical starting point for optimization is a concentration range of 50-100 µM with an incubation time of around 15 minutes. biosensis.com Cell viability assays, such as trypan blue exclusion or assays for apoptosis, can be performed to confirm that the chosen staining protocol does not adversely affect the health of the cells.

Table 2: Recommended Starting Conditions for this compound Staining
ParameterRecommended Starting RangeRationale
Dye Concentration50 - 100 µMBalances signal intensity with the potential for cytotoxicity and non-specific staining. biosensis.com
Incubation Time15 minutesSufficient for dye uptake and localization in the ER in many cell types, minimizing the risk of long-term cellular stress. biosensis.com
Incubation Temperature37°COptimal for cellular uptake processes in mammalian cells.

Future Directions and Emerging Research Avenues Utilizing Endoplasmic Reticulum Dyes

Development of Next-Generation Endoplasmic Reticulum Probes with Enhanced Specificity and Sensitivity

The ongoing development of novel ER probes is geared towards overcoming the limitations of existing dyes. A primary focus is the enhancement of specificity to ensure that the fluorescent signal originates exclusively from the ER, avoiding off-target binding to other organelles like mitochondria, which can have similar membrane potentials. Researchers are designing probes with higher quantum yields and improved photostability to allow for longer-term imaging and the detection of subtle changes in ER morphology and function. Furthermore, there is a significant push towards creating probes that are sensitive to specific aspects of the ER environment, such as viscosity, polarity, and the presence of specific enzymes or reactive oxygen species. These next-generation dyes will provide a more detailed and dynamic picture of the ER's internal state. The development of probes with large Stokes shifts is also a key area of research, as this property minimizes self-quenching and improves the signal-to-noise ratio, leading to clearer and more accurate imaging.

Integration of Endoplasmic Reticulum Dye Imaging with Multi-Omics Approaches

The combination of high-resolution imaging of the ER with large-scale data acquisition from genomics, proteomics, and metabolomics is a powerful approach to unraveling complex cellular processes. By correlating changes in ER morphology or function, as visualized by specific dyes, with alterations in gene expression or protein abundance, researchers can gain a more holistic understanding of cellular responses to various stimuli or disease states. For instance, imaging ER stress with a specific dye while simultaneously performing proteomic analysis can identify the specific proteins that are upregulated or downregulated during the unfolded protein response. This integrated approach allows for the connection of spatial and temporal information from imaging with the comprehensive molecular data from omics technologies, providing a more complete picture of the ER's role in cellular function and dysfunction.

High-Throughput Screening Applications for Modulators of Endoplasmic Reticulum Function

The endoplasmic reticulum is a key target for drug discovery, particularly in the context of diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. ER-specific fluorescent dyes are increasingly being used in high-throughput screening (HTS) assays to identify small molecules that can modulate ER function. These assays can be designed to screen for compounds that, for example, alleviate ER stress, restore calcium homeostasis, or inhibit protein misfolding. The ability to rapidly and reliably visualize changes in the ER in a large number of samples makes these dyes ideal for HTS applications. The development of new probes with enhanced brightness and photostability is crucial for the success of these large-scale screening efforts.

Exploration of Endoplasmic Reticulum Dye Utility in Novel Biological Systems and Organoids

The application of ER-specific dyes is expanding beyond traditional two-dimensional cell culture to more complex and physiologically relevant systems. Three-dimensional organoids, which more closely mimic the structure and function of human organs, are becoming increasingly important in biomedical research. Visualizing the ER within these complex structures presents new challenges and opportunities. Researchers are adapting existing ER dyes and developing new ones that can effectively penetrate these thicker tissue models and provide clear imaging of the ER's structure and function. This will be crucial for understanding the role of the ER in organ development, disease progression, and the response to therapeutic interventions in a more in vivo-like context.

Q & A

Basic Research Questions

Q. How can ER-Track dyes be optimized for live-cell imaging to minimize mitochondrial cross-reactivity?

  • Methodological Answer : ER-Track dyes (e.g., ER-Track Red/Green) exhibit higher ER specificity compared to conventional stains like DiOC6(3), which often label mitochondria. To optimize:

  • Use lower dye concentrations (e.g., 1–5 μM) to reduce non-specific binding .
  • Validate mitochondrial exclusion by co-staining with MitoTracker and calculating Manders’ colocalization coefficient (values <0.2 indicate minimal overlap) .
  • Pre-incubate cells with ER stress inducers (e.g., thapsigargin) to confirm dye responsiveness to ER membrane integrity changes .

Q. What protocols ensure reproducible ER-specific staining across cell types?

  • Methodological Answer :

  • Cell Preparation : Use HEK293T or similar adherent cells grown in DMEM + 10% FBS. For suspension cells, increase centrifugation steps to 1,000 × g to remove debris .
  • Staining : Incubate with ER-Track dye (1:1,000 dilution in PBS) for 30 min at 37°C. Include controls with ER stress agents (e.g., tunicamycin) to validate signal specificity .
  • Fixation : Avoid aldehydes if possible; for fixed cells, use ice-cold methanol to preserve ER morphology without inducing artifactual aggregation .

Q. How can batch-to-batch variability in ER dyes be addressed for longitudinal studies?

  • Methodological Answer :

  • Request peptide content analysis and HPLC/MS certificates from suppliers to verify dye purity (>95%) .
  • Pre-test each batch using a standardized protocol (e.g., fluorescence intensity quantification in HeLa cells) and normalize data to internal controls (e.g., calnexin immunostaining) .

Advanced Research Questions

Q. How do ER-Track dyes differentiate stress-induced ER morphological changes in disease models?

  • Methodological Answer :

  • Combine ER-Track staining with electron microscopy (EM):
  • For diabetes models, observe dilated ER cisternae in trophoblast cells under EM, then correlate with ER-Track signal dispersion using confocal z-stacks .
  • Quantify ER fragmentation via ImageJ by thresholding punctate vs. tubular structures .
  • Use ER-Track Red with calcium probes (e.g., Fluo-4 AM) to link ER morphology to Ca²⁺ flux dynamics in neurodegenerative models .

Q. What strategies prevent spectral overlap when combining ER-Track dyes with other fluorophores?

  • Methodological Answer :

  • Dye Selection : Pair ER-Track Green (Ex/Em: 488/518 nm) with far-red markers (e.g., Cy5-labeled antibodies) .
  • Spectral Unmixing : Use linear unmixing algorithms on confocal systems (e.g., Zeiss LSM 980) to resolve overlapping signals from ER-Track Red and DAPI .
  • Validation : Perform single-dye controls to confirm absence of bleed-through in multi-channel setups .

Q. How can ER dynamics be quantitatively analyzed in time-lapse imaging?

  • Methodological Answer :

  • Imaging : Capture images every 10–30 sec using a heated stage (37°C) and CO₂ control to maintain cell viability .
  • Analysis : Apply Manders’ coefficient (via ImageJ plugins) to quantify ER-mitochondria contact sites over time. Thresholds should exclude background using rolling-ball subtraction .
  • Statistical Modeling : Fit ER tubular network lengths to exponential decay models to assess remodeling under stress (e.g., τ1 = 5 min for acute stress vs. τ2 = 20 min for chronic stress) .

Q. What methodologies integrate ER-Track staining with proteomic or transcriptomic workflows?

  • Methodological Answer :

  • Proteomics : After ER-Track imaging, lyse cells in 50% IPA + 1% formic acid, centrifuge at 21,000 × g to isolate ER/mitochondria fractions, and analyze via LC-MS (gradient: 20–95% B over 65 min) .
  • Transcriptomics : Fix ER-Track-stained cells with paraformaldehyde, perform RNA FISH using Andy Fluor 405M-UTP probes, and co-localize ER stress markers (e.g., BiP mRNA) with ER structures .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies between ER-Track dye signals and ER stress markers (e.g., BiP) in the same model?

  • Methodological Answer :

  • Artifact Check : Confirm dye stability under experimental conditions (e.g., UV-Vis degradation assays for light-sensitive batches) .
  • Validation : Use siRNA knockdown of ER chaperones (e.g., calreticulin) to verify dye specificity. A >50% signal reduction confirms ER-Track reliability .
  • Multi-Omics Correlation : Cross-reference proteomic (LC-MS) and transcriptomic data to identify stress pathways (e.g., unfolded protein response) that may alter ER morphology independently of dye performance .

Tables for Key Experimental Parameters

Parameter ER-Track Dye Protocol DiOC6(3) Protocol
Mitochondrial Cross-ReactivityManders’ coefficient <0.2 Manders’ coefficient >0.5
Optimal Concentration1–5 μM 10–50 nM
Compatible FixationMethanol (>90% intensity retention)Paraformaldehyde (70% retention)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.